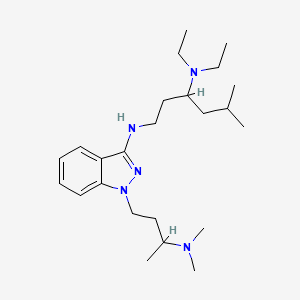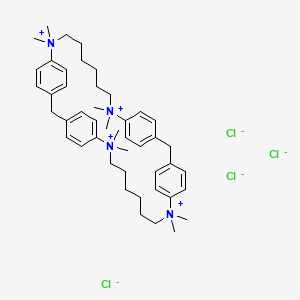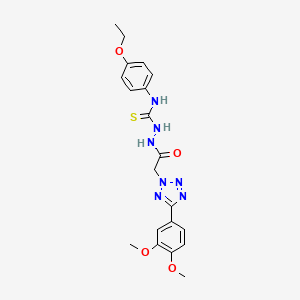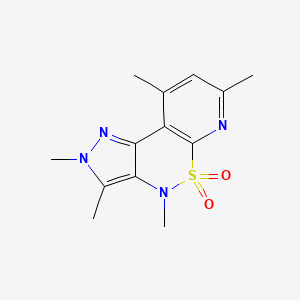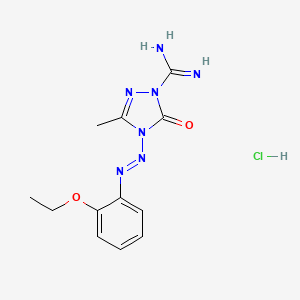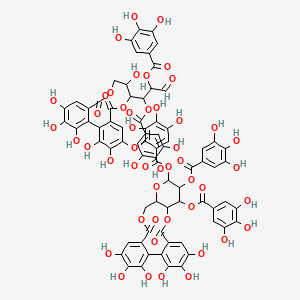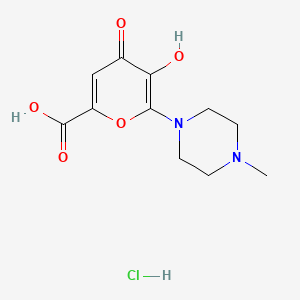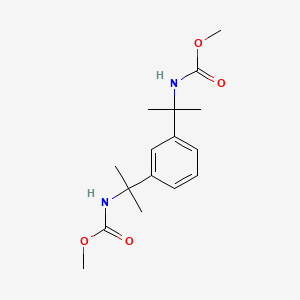
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is an organic compound with the molecular formula C16H24N2O4 It is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-phenylenebis(1-methylethylidene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate typically involves the reaction of 1,3-phenylenebis(1-methylethylidene) with dimethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar structure but contains maleimide groups instead of carbamate groups.
Phenol, 4,4’-(1-methylethylidene)bis-: Another structurally related compound with phenol groups.
Uniqueness
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is unique due to its specific combination of carbamate groups and the 1,3-phenylenebis(1-methylethylidene) backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
90826-31-6 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
methyl N-[2-[3-[2-(methoxycarbonylamino)propan-2-yl]phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,17-13(19)21-5)11-8-7-9-12(10-11)16(3,4)18-14(20)22-6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Clé InChI |
SDGWUDZXWBPSGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



